

Application of Proximity Ligation Assay for Studying CREB-Binding Protein (CBP) Interactions

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Compound of Interest

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators that play a central role in a multitude of cellular processes, including cell growth, differentiation, DNA repair, and apoptosis.[1][2] Their function is mediated through interactions with a vast network of proteins, including transcription factors, nuclear receptors, and other chromatin-modifying enzymes.[1][3] Dysregulation of CBP's protein-protein interactions is implicated in various diseases, most notably cancer, making these interactions attractive targets for therapeutic intervention.[2][3]

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique used to visualize and quantify protein-protein interactions in situ with single-molecule resolution.[4][5][6] This method offers a significant advantage over traditional techniques like co-immunoprecipitation by providing spatial information about protein interactions within the cellular context. PLA detects endogenous protein interactions when two proteins are in close proximity (less than 40 nm apart).[7][8] This is achieved using antibodies targeting the two proteins of interest, which are then recognized by secondary antibodies conjugated to DNA oligonucleotides. When the probes are in close proximity, the oligonucleotides can be ligated to

form a circular DNA template, which is then amplified via rolling circle amplification, generating a fluorescent signal that can be detected and quantified using microscopy.[\[5\]](#)[\[9\]](#)

These application notes provide a detailed protocol for utilizing PLA to study the interactions of CBP with its binding partners, offering a valuable tool for researchers in basic science and drug development.

Key Applications in CBP Interaction Studies

- **Validation of Novel CBP Interactors:** Confirming interactions identified through high-throughput screening methods like yeast two-hybrid or mass spectrometry.
- **Subcellular Localization of Interactions:** Determining the specific cellular compartments (e.g., nucleus, cytoplasm) where CBP interacts with its partners.
- **Modulation of Interactions by Stimuli:** Investigating how stimuli such as DNA damage, growth factors, or drug candidates affect the association of CBP with other proteins.[\[10\]](#)
- **Screening for Interaction-Disrupting Compounds:** Identifying small molecules that can inhibit or enhance specific CBP protein-protein interactions, which is highly relevant for drug discovery.
- **Studying the Role of Post-Translational Modifications:** In conjunction with modification-specific antibodies, PLA can be used to study how post-translational modifications on CBP or its partners influence their interaction.

Experimental Protocols

General Workflow for Proximity Ligation Assay

The general workflow for a PLA experiment involves several key steps, from sample preparation to signal detection and analysis.



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Caption: General workflow of the Proximity Ligation Assay.

Detailed Protocol for CBP-p53 Interaction

This protocol provides a method for detecting the interaction between CBP and the tumor suppressor protein p53, a well-documented interaction partner.[10]

Materials:

- Cells: U2OS cells (or other cell line with endogenous expression of CBP and p53).
- Culture reagents: DMEM, FBS, penicillin-streptomycin.
- Fixation and Permeabilization: 4% Paraformaldehyde (PFA) in PBS, 0.2% Triton X-100 in PBS.
- Blocking Solution: Provided in commercial PLA kits or 3% BSA in PBS.
- Primary Antibodies:
 - Rabbit anti-CBP antibody
 - Mouse anti-p53 antibody
- PLA Reagents: Commercial PLA kit (e.g., Duolink® In Situ PLA® Reagents). This includes PLA probes (anti-rabbit PLUS and anti-mouse MINUS), ligation solution, ligase, amplification solution, and polymerase.
- Wash Buffers: Provided in the PLA kit (Wash Buffer A and Wash Buffer B).

- Mounting Medium: Mounting medium with DAPI.
- Microscopy: Fluorescence microscope with appropriate filters.

Procedure:

- Cell Culture and Preparation:
 - Seed U2OS cells onto coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
 - (Optional) Treat cells with a DNA damaging agent (e.g., etoposide) to induce the p53 response and potentially enhance the CBP-p53 interaction. Include an untreated control.
 - Wash cells twice with PBS.
- Fixation and Permeabilization:
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash twice with PBS.
 - Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash twice with PBS.
- Blocking:
 - Add the blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.[\[11\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibodies (rabbit anti-CBP and mouse anti-p53) in the antibody diluent provided in the kit to their optimal concentrations (determined by titration).
 - Aspirate the blocking solution and add the primary antibody mixture to the coverslips.
 - Incubate overnight at 4°C in a humidified chamber.[\[12\]](#)

- PLA Probe Incubation:
 - The next day, wash the coverslips twice with Wash Buffer A for 5 minutes each.
 - Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in the antibody diluent.[\[13\]](#)
 - Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidified chamber.[\[11\]](#)
- Ligation:
 - Wash the coverslips twice with Wash Buffer A for 5 minutes each.
 - Prepare the ligation mix by diluting the ligase in the ligation buffer according to the manufacturer's instructions.
 - Add the ligation mix to the coverslips and incubate for 30 minutes at 37°C.[\[8\]](#)[\[14\]](#)
- Amplification:
 - Wash the coverslips twice with Wash Buffer A for 2 minutes each.[\[14\]](#)
 - Prepare the amplification mix by diluting the polymerase in the amplification buffer according to the manufacturer's instructions.
 - Add the amplification mix to the coverslips and incubate for 100 minutes at 37°C.[\[8\]](#)[\[14\]](#)
- Final Washes and Mounting:
 - Aspirate the amplification mix and wash the coverslips twice with Wash Buffer B for 10 minutes each.[\[14\]](#)
 - Wash once with 0.01x Wash Buffer B for 1 minute.[\[14\]](#)
 - Mount the coverslips onto microscope slides using mounting medium with DAPI.
- Image Acquisition and Analysis:

- Visualize the PLA signals using a fluorescence microscope. The signals will appear as distinct fluorescent spots.
- Capture images from multiple fields of view for each experimental condition.
- Quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin).^[15] The DAPI stain will allow for cell counting.

Controls:

- Negative Controls:
 - Single antibody control: Omit one of the primary antibodies (either anti-CBP or anti-p53) to ensure that the signal is dependent on the presence of both proteins.
 - No primary antibody control: Omit both primary antibodies to assess background from the PLA probes and amplification reagents.
- Positive Control:
 - Use a known interacting protein pair in the same cell system to ensure the assay is working correctly.

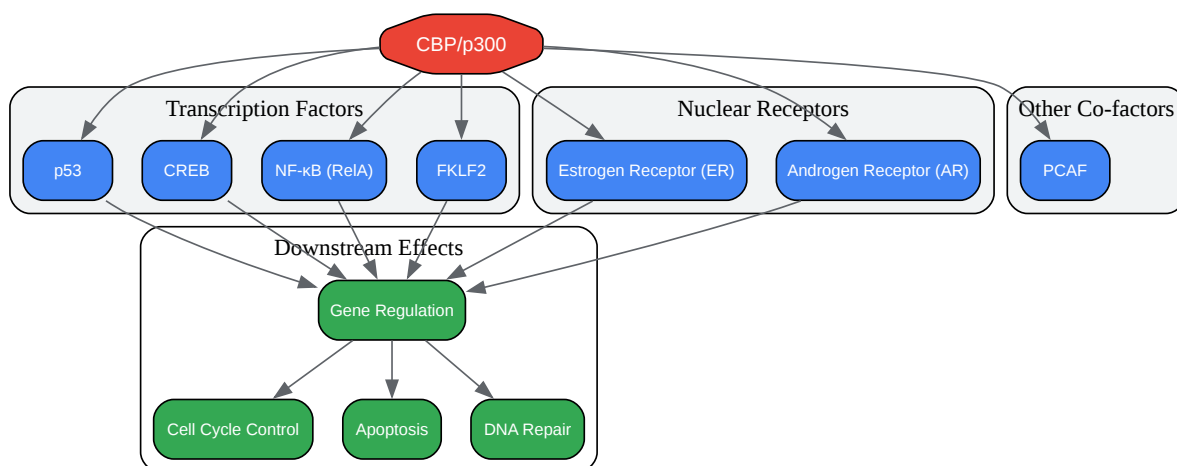
Data Presentation

Quantitative data from PLA experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Treatment Group	Average PLA Spots per Cell (Mean \pm SEM)	Fold Change vs. Control	p-value
Untreated Control	12.5 \pm 1.8	1.0	-
Etoposide (10 μ M)	48.2 \pm 4.5	3.86	<0.001
CBP Inhibitor (1 μ M)	15.1 \pm 2.1	1.21	>0.05
Etoposide + CBP Inhibitor	20.3 \pm 2.9	1.62	<0.05

Signaling Pathway Visualization

CBP acts as a central hub, integrating signals from various pathways by interacting with a multitude of transcription factors and other regulatory proteins.



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Caption: CBP as a central hub for protein interactions.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High Background Signal	- Insufficient blocking- Primary antibody concentration too high- Inadequate washing	- Increase blocking time or use a different blocking agent.- Titrate primary antibodies to determine the optimal concentration.- Ensure wash buffers are at room temperature and increase the duration or number of washes. [8]
No or Weak Signal	- Low protein expression- Ineffective primary antibodies- Suboptimal fixation/permeabilization- Inactive enzymes (ligase/polymerase)	- Confirm protein expression by Western blot or immunofluorescence.- Use antibodies validated for immunofluorescence/immunocytochemistry.- Optimize fixation and permeabilization conditions for the specific antibodies.- Ensure proper storage and handling of enzymes. [8]
Uneven Staining	- Cells dried out during the procedure- Uneven application of reagents	- Perform incubations in a humidified chamber.- Ensure the entire sample is covered with reagent at each step. [16]

Conclusion

The Proximity Ligation Assay is a highly sensitive and specific method for the in situ detection and quantification of CBP's interactions with its various binding partners. This technique provides valuable spatial information that is often lost with traditional biochemical assays. For researchers in both academic and industrial settings, PLA offers a robust platform to validate protein interactions, elucidate the mechanisms of CBP regulation, and screen for novel

therapeutics that target the CBP interactome. Careful optimization and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.

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